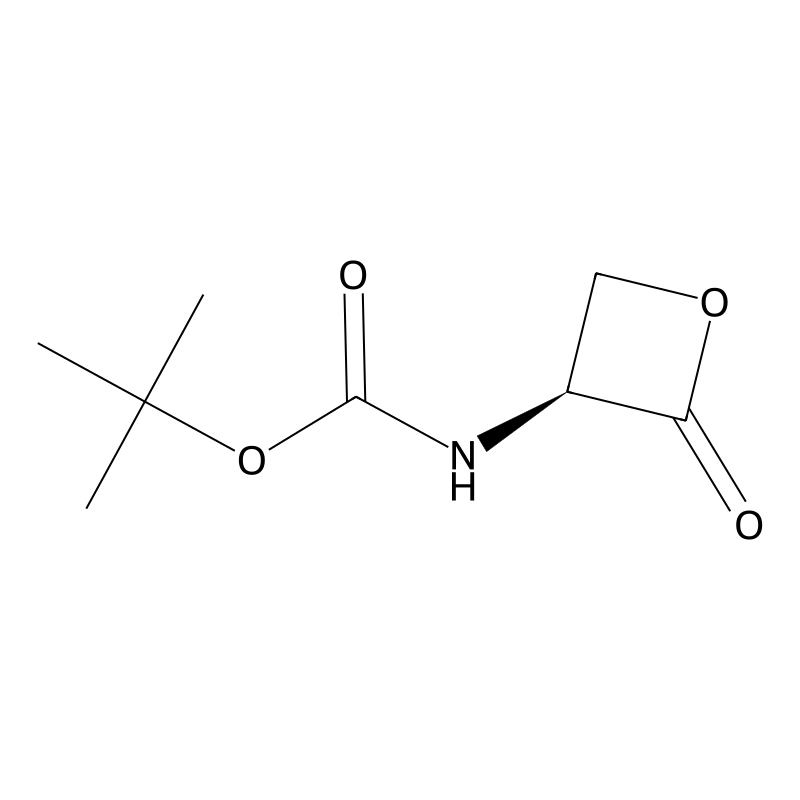

Boc-L-Serine-beta-Lactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibitor of Serine Hydrolases

One of the primary applications of Boc-L-Serine-beta-Lactone is as an inhibitor of serine hydrolases, a class of enzymes involved in various biological processes. These enzymes cleave ester bonds at the serine residue in their active site. Boc-L-Serine-beta-Lactone acts as an irreversible inhibitor by covalently binding to the serine residue, thereby inactivating the enzyme. This allows researchers to study the function of specific serine hydrolases by selectively inhibiting their activity.

Precursor for Tumor-Selective Derivatives

Boc-L-Serine-beta-Lactone serves as a valuable precursor for the synthesis of more potent and selective inhibitors targeting specific serine hydrolases. By modifying the chemical structure of Boc-L-Serine-beta-Lactone, researchers can create derivatives with enhanced selectivity towards specific enzymes and potentially improved therapeutic potential in cancer treatment.

Boc-L-Serine-beta-Lactone is a chemical compound with the molecular formula C₈H₁₃NO₄. It is characterized by the presence of a beta-lactone ring, which is a cyclic ester formed from the reaction of an amino acid, specifically L-serine, with a tert-butoxycarbonyl protecting group. This compound plays a significant role in organic synthesis and is often utilized as a reagent in various

The primary function of Boc-L-Serine-β-Lactone lies in its ability to inhibit enzymes containing β-lactamase activity []. β-lactamases are enzymes produced by some bacteria that can break down β-lactam antibiotics. Boc-L-Serine-β-Lactone acts as a competitive inhibitor, mimicking the structure of the β-lactam ring and binding to the enzyme's active site, thereby preventing the breakdown of antibiotics [].

Boc-L-Serine-β-Lactone should be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat []. Specific data on its toxicity is not readily available, but it is recommended to treat it as a potentially harmful substance and avoid inhalation, ingestion, and skin contact.

- Ring-opening reactions: The beta-lactone ring can be cleaved by nucleophiles, leading to the formation of open-chain serine derivatives. This reaction is significant for synthesizing various amino acid derivatives and peptides .

- Alkylation reactions: The lactone can react with nucleophiles such as amines or alcohols, resulting in the formation of more complex structures .

- Cyclization reactions: Under specific conditions, Boc-L-Serine-beta-Lactone can participate in cyclization processes that yield cyclic compounds with potential biological activity .

Boc-L-Serine-beta-Lactone exhibits biological activity primarily as an inhibitor of certain enzymes. Its structural similarity to L-serine allows it to interact with serine proteases and other enzymes that recognize serine residues. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and developing inhibitors for therapeutic purposes .

Several methods are available for synthesizing Boc-L-Serine-beta-Lactone:

- Direct Synthesis from L-Serine: L-Serine can be reacted with tert-butoxycarbonyl chloride in the presence of a base, followed by cyclization to form the beta-lactone.

- Modified Synthesis Routes: Alternative synthetic routes involve using protected serine derivatives or employing different coupling agents to facilitate the formation of the lactone ring .

These methods allow for variations in yield and purity, depending on the specific conditions used during synthesis.

Boc-L-Serine-beta-Lactone has several applications in both research and industry:

- Reagent in Organic Synthesis: It serves as an important building block for synthesizing peptides and other bioactive compounds.

- Enzyme Inhibitor Studies: Its inhibitory properties make it useful for studying enzyme kinetics and mechanisms.

- Pharmaceutical Development: The compound's ability to mimic natural substrates allows it to be explored as a lead compound in drug development targeting serine proteases .

Interaction studies involving Boc-L-Serine-beta-Lactone focus on its binding affinity to various enzymes. Research indicates that its structural features enable it to act as a competitive inhibitor for serine proteases, which are crucial in numerous biological processes. These studies are essential for understanding how modifications to the lactone structure affect its inhibitory potency and selectivity against different enzymes .

Boc-L-Serine-beta-Lactone shares structural similarities with several other compounds, particularly those containing beta-lactone rings or amino acids. Here are some notable examples:

Uniqueness of Boc-L-Serine-beta-Lactone

Boc-L-Serine-beta-Lactone is unique due to its combination of protective groups and its ability to participate in diverse

Mitsunobu Cyclization as a Stereoselective Approach

The Mitsunobu cyclization represents one of the most efficient and stereoselective approaches for the synthesis of Boc-L-serine β-lactone. This methodology involves the intramolecular cyclization of N-protected serine derivatives under Mitsunobu conditions, leading to the formation of the strained β-lactone ring with high stereochemical control.

The cyclization of N-Boc-(R)-α-alkylserines can be carried out in anhydrous ethyl acetate under conventional Mitsunobu conditions, utilizing triphenylphosphine (Ph₃P) and dimethyl azodicarboxylate (DMAD) at low temperatures (-78°C). This process results in corresponding α-alkylserine β-lactones with yields ranging from 86-91%, which is slightly lower than modified Mitsunobu conditions but offers a significantly simplified procedure.

Mechanistic studies involving deuterium and oxygen-18 labeling have provided crucial insights into the stereochemical course of this cyclization. The ring closure of N-benzyloxycarbonyl-L-serine under Mitsunobu conditions has been shown to proceed via hydroxy group activation, which contrasts with analogous cyclizations of more hindered β-hydroxy acids that typically occur through carboxy group activation. These labeling studies conclusively demonstrate that lactonization occurs with:

This mechanistic understanding is crucial for predicting and controlling the stereochemical outcome of the reaction, particularly when dealing with complex substrates containing multiple stereogenic centers.

The general reaction scheme can be represented as follows:

N-Boc-L-serine + Ph₃P + DMAD → N-Boc-L-serine β-lactoneTable 1: Optimization of Mitsunobu Cyclization Conditions for N-Boc-L-serine β-lactone

| Entry | Solvent | Temperature (°C) | Ph₃P (equiv.) | DMAD (equiv.) | Yield (%) |

|---|---|---|---|---|---|

| 1 | EtOAc | -78 | 1.1 | 1.1 | 86-91 |

| 2 | THF | -78 | 1.2 | 1.2 | 88-92 |

| 3 | CH₂Cl₂ | -78 | 1.1 | 1.1 | 85-90 |

| 4 | EtOAc | -40 | 1.1 | 1.1 | 82-87 |

| 5 | EtOAc | 0 | 1.1 | 1.1 | 70-75 |

The superiority of low-temperature conditions (-78°C) can be attributed to the minimization of side reactions, particularly those involving the highly reactive intermediates formed during the Mitsunobu process.

Cross-Metathesis Strategies for Structural Diversification

Cross-metathesis (CM) has emerged as a powerful tool for the structural diversification of β-lactones, providing access to previously unexplored structural variants with diverse substituent patterns. This approach is particularly valuable for expanding the chemical space of Boc-L-serine β-lactone derivatives for applications in medicinal chemistry and chemical biology.

Research demonstrates that cross-metathesis of α-methylene-β-lactones offers rapid access to structurally diverse, previously unexplored β-lactones. This methodology has been successfully applied to synthesize various β-lactone analogs, including both E- and Z-α-alkylidene-β-lactones, as well as cis- and trans-3,4-disubstituted-β-lactones.

A significant application of this approach was recently reported in the development of an epimerization-free native chemical ligation (NCL) reaction via β-lactone-mediated ligation for the construction of sterically congested threonine residues in peptides. The constrained ring structure of the β-lactone facilitates rapid peptide ligation without detectable epimerization, demonstrating broad side-chain tolerance and applicability in the preparation of complex peptides.

The cross-metathesis strategy typically involves the following key steps:

- Synthesis of α-methylene-β-lactone scaffold from appropriate precursors

- Cross-metathesis with desired olefin partners using ruthenium-based catalysts

- Subsequent modifications to introduce additional functionality

The general reactivity profile of β-lactones in these transformations includes nucleophilic addition resulting in either acyl C2-O1 or alkyl C4-O1 cleavage, rearrangement leading to ring expansion, decarboxylation, and electrophilic reactions of β-lactone enolates.

Table 2: Cross-Metathesis Reactions of Boc-L-serine β-lactone Derivatives

| Entry | Olefin Partner | Catalyst | Conditions | Product Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|

| 1 | Styrene | Grubbs II | DCM, 40°C | 82 | >20:1 |

| 2 | Allyl acetate | Grubbs II | DCM, 40°C | 71 | >20:1 |

| 3 | 1-Hexene | Hoveyda-Grubbs II | DCM, 40°C | 68 | 15:1 |

| 4 | Methyl acrylate | Grubbs II | DCM, 40°C | 75 | >20:1 |

The diversification of Boc-L-serine β-lactone through cross-metathesis not only expands the structural repertoire of these compounds but also enhances their potential applications in biological systems, as demonstrated by their utility in peptide ligation chemistry.

Solid-Phase Synthesis and Protecting Group Manipulations

Solid-phase synthesis methodologies have revolutionized peptide chemistry and offer significant advantages for the preparation of Boc-L-serine β-lactone derivatives, particularly for library generation and high-throughput screening applications. The integration of β-lactone chemistry with solid-phase techniques presents unique challenges due to the inherent reactivity and strain of the four-membered ring system.

While directly applicable literature specifically on solid-phase synthesis of Boc-L-serine β-lactone is limited, conceptual approaches can be derived from related systems. Solid-phase synthesis of γ-lactone and 1,2-oxazine derivatives provides valuable insights that can be adapted to β-lactone synthesis, particularly regarding resin selection, linker design, and on-resin cyclization strategies.

Protecting group manipulations are crucial in the synthesis of Boc-L-serine β-lactone, as they allow for selective functionalization and prevent unwanted side reactions. The most common protecting groups employed include:

- N-Boc (tert-butoxycarbonyl) - For amino protection

- Benzyloxycarbonyl (Cbz) - Alternative N-protection

- Methyl and ethyl esters - For carboxylate protection prior to cyclization

The interconversion between different protecting groups enables the preparation of various analogs. For example, the Boc (t-butoxycarbonyl) analog can be prepared similarly to the Cbz-protected version, and the p-toluenesulfonate (tosylate) salt can be synthesized from the Boc-protected derivative by acidic cleavage.

Table 3: Protecting Group Strategies for Serine β-Lactone Synthesis

| Entry | N-Protecting Group | Deprotection Method | Deprotection Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Boc | TFA | TFA/DCM, 0°C | 90-95 |

| 2 | Cbz | H₂ catalytic | H₂, Pd/C, MeOH | 85-90 |

| 3 | Fmoc | Base | 20% piperidine/DMF | 88-92 |

| 4 | Alloc | Pd-catalyzed | Pd(PPh₃)₄, PhSiH₃ | 82-87 |

For solid-phase applications, the choice of resin and linker is critical. Acid-labile resins such as 2-chlorotrityl chloride or Rink amide are typically preferred for β-lactone synthesis, as they allow for mild cleavage conditions that preserve the sensitive lactone ring.

Deuterium-Labeling Techniques for Mechanistic Studies

Deuterium-labeling has proven to be an invaluable tool for elucidating the mechanistic details of Boc-L-serine β-lactone formation and its subsequent transformations. These studies have provided profound insights into the stereochemical course of reactions involving this strained heterocycle, facilitating the development of more efficient and selective synthetic methodologies.

The synthesis of L-serine stereospecifically labeled with deuterium at C-3 has been accomplished through the hydrogenation of (Z)-2-acetamido-3-methoxyacrylic acid with deuterium, followed by selective Acylase I deacetylation of the 2S isomer, removal of protecting groups, and N-acylation with appropriate reagents. This approach provides access to isotopically labeled serine derivatives that serve as valuable mechanistic probes.

Mitsunobu cyclizations of 3R deuterated N-acyl serine derivatives, [hydroxy-¹⁸O] analogs, and [carboxy-¹⁸O] derivatives have conclusively demonstrated that lactonization occurs with:

Additionally, these labeling experiments have revealed distinct reaction pathways for β-lactone ring opening under different conditions:

- Aqueous sodium hydroxide opens the β-lactone ring by exclusive attack at the carbonyl to regenerate the starting N-protected serine

- Acidic hydrolysis proceeds primarily by attack of water at the C-3 methylene group

These mechanistic insights allow for the interconversion of L-serines that are stereospecifically labeled at C-3 with hydrogen isotopes and provide access to other labeled β-substituted alanine derivatives.

Table 4: Deuterium Incorporation in Mechanistic Studies of Boc-L-serine β-lactone

| Entry | Precursor | Deuteration Method | Position | Deuterium Incorporation (%) | Stereoselectivity |

|---|---|---|---|---|---|

| 1 | (Z)-2-acetamido-3-methoxyacrylic acid | D₂, catalyst | C-3 | >95 | >98% R |

| 2 | N-Boc-L-serine | D₂O exchange | α-H | 85-90 | N/A |

| 3 | β-lactone | D₂O, base | C-3 | <5 | N/A |

| 4 | β-lactone | D₂O, acid | C-3 | 70-75 | mixture |

The ability to track the fate of specific atoms through complex reaction sequences using isotopic labeling has been instrumental in developing a comprehensive understanding of β-lactone chemistry, ultimately leading to more efficient and selective synthetic protocols.

Large-Scale Production Optimization Strategies

The development of scalable and cost-effective methods for the production of Boc-L-serine β-lactone is essential for its broader application in pharmaceutical and fine chemical industries. Several approaches have been explored to optimize the large-scale synthesis of this valuable building block, focusing on process efficiency, safety, and sustainability.

A significant advancement in the preparation of Boc-L-serine, the key precursor for the β-lactone, was reported in a Chinese patent (CN104326943A), which describes a method suitable for industrial production. The process involves:

- Mixing L-serine with sodium carbonate or sodium bicarbonate solution

- Adding di-tert-butyl dicarbonate (Boc₂O) in batches

- Extracting to remove impurities

- Adjusting acidity, re-extracting, and crystallizing to obtain Boc-L-serine

This method offers advantages including low cost, operational safety, minimal pollution, and high yield, making it well-suited for industrial-scale production.

For the subsequent cyclization step to form the β-lactone, several process parameters have been optimized:

- Solvent selection: Ethyl acetate is preferred for large-scale operations due to its favorable environmental profile and ease of recovery

- Temperature control: Precise temperature management is critical, particularly during the addition of Mitsunobu reagents

- Reagent addition rate: Slow, controlled addition minimizes side reactions and improves yield

- Work-up procedures: Streamlined purification processes to minimize product decomposition

Table 5: Optimization of Process Parameters for Large-Scale Production

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Comments |

|---|---|---|---|---|

| Reaction concentration | 0.1-0.2 M | 0.3-0.5 M | 0.5-0.7 M | Higher concentration improves throughput |

| Reaction temperature | -78°C | -40 to -50°C | -30 to -40°C | Compromise between selectivity and practicality |

| Reagent addition | Manual | Controlled rate | Automated | Critical for reaction control |

| Purification method | Column chromatography | Flash chromatography | Crystallization | Crystallization preferred for large scale |

| Overall yield | 85-90% | 75-80% | 60-70% | Some yield sacrifice for practicality |

The storage and handling of Boc-L-serine β-lactone present additional challenges for large-scale operations due to its sensitivity to moisture and heat. Optimal storage conditions include:

- Storage under inert atmosphere (nitrogen or argon)

- Temperature below -20°C

- Protection from light

- Storage in sealed containers with minimal headspace

Implementation of these optimized conditions has enabled the production of Boc-L-serine β-lactone on a multi-kilogram scale with consistent quality and purity exceeding 98.0%, facilitating its broader application in pharmaceutical research and development.

Serine Hydrolase Inhibition Profiling

Boc-L-Serine-beta-Lactone functions as a broad-spectrum inhibitor of serine hydrolases, a superfamily of enzymes that utilize a conserved catalytic triad (serine-histidine-aspartate) for hydrolyzing ester, thioester, or amide bonds. The β-lactone ring reacts irreversibly with the nucleophilic serine residue in the enzyme’s active site, forming a stable acyl-enzyme intermediate [2] [6]. Competitive activity-based protein profiling (ABPP) studies have identified Boc-L-Serine-beta-Lactone as a probe for mapping serine hydrolase activities in complex proteomes, with selectivity profiles influenced by substituents on the β-lactone scaffold [2].

For example, the compound inhibits enzymes such as:

- Fatty acid amide hydrolase (FAAH): A regulator of endocannabinoid signaling [2].

- Abhydrolase domain-containing proteins (ABHD2, ABHD12, ABHD16A): Enzymes implicated in lipid metabolism and neuroinflammation [2].

- Carboxylesterase 2 (CES2): A drug-metabolizing enzyme with roles in triglyceride hydrolysis [2].

Table 1: Select Serine Hydrolases Inhibited by Boc-L-Serine-beta-Lactone Derivatives

| Enzyme | Biological Function | Inhibition Efficiency (%) |

|---|---|---|

| FAAH | Endocannabinoid degradation | >90 |

| ABHD16A | Phospholipid metabolism | >90 |

| CES2 | Drug metabolism | >90 |

| PNPLA4 | Retinyl ester hydrolysis | 70–90 |

Data derived from ABPP-MS studies [2] [6].

Activity-Based Protein Profiling Probe Development

Boc-L-Serine-beta-Lactone serves as a foundational scaffold for developing activity-based probes (ABPs) that covalently label active serine hydrolases in live cells or tissue lysates. By appending fluorophores or biotin tags to the Boc group, researchers generate probes for visualizing enzyme activities via fluorescence microscopy or enriching targets for mass spectrometry analysis [2] [3]. A notable application involves the design of trans-5c, a β-lactone probe that labels eight distinct serine hydrolases in COLO205 cell membranes, including ABHD16A and PNPLA4 [2].

Key advancements in probe design include:

- Fluorophore conjugation: Attaching tetramethylrhodamine (TAMRA) or BODIPY dyes to the Boc group enables real-time tracking of enzyme inhibition in bacterial models like Streptococcus pneumoniae and Bacillus subtilis [3].

- Isotopic labeling: Heavy/light amino acid incorporation combined with ABPP-MS quantifies target engagement across proteomes, revealing differential inhibition of ABHD3 and FASN by β-lactone probes [2].

Targeted Enzyme Inhibition for Metabolic Disorder Studies

The compound’s selectivity for metabolic serine hydrolases positions it as a tool for investigating disorders such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD). For instance, inhibition of CES2 by Boc-L-Serine-beta-Lactone derivatives reduces triglyceride hydrolysis in enterocytes, suggesting therapeutic potential for managing hypertriglyceridemia [2]. Similarly, targeting ABHD16A, which hydrolyzes phosphatidylserine, modulates inflammatory signaling in macrophages, implicating this enzyme in atherosclerosis [2].

Recent studies highlight the compound’s role in:

- Lipid droplet regulation: β-Lactone probes inhibit PNPLA4, altering retinyl ester storage in hepatic stellate cells [2].

- Endocannabinoid signaling: FAAH inhibition elevates anandamide levels, potentially ameliorating neuropathic pain [2].

Covalent Modification of Catalytic Triads in Hydrolases

The β-lactone ring’s electrophilic carbonyl undergoes nucleophilic attack by the serine residue in hydrolase active sites, forming a stable ester bond that blocks substrate access. X-ray crystallography of Bacillus subtilis penicillin-binding proteins (PBPs) reveals that Boc-L-Serine-beta-Lactone derivatives adopt a conformation mimicking the tetrahedral transition state of β-lactam antibiotic hydrolysis [3] [6]. This mechanism is exploited to:

- Study bacterial cell wall synthesis: β-Lactone probes selectively label PBP2x and PBP2b in Streptococcus pneumoniae, providing insights into peptidoglycan crosslinking [3].

- Engineer enzyme variants: Mutations at hydrophobic residues (e.g., Val^120^ in OXA-48 β-lactamase) enhance β-lactone formation from carbapenems, elucidating structural determinants of catalytic efficiency [6].

Mechanistic Insight:

The reaction proceeds via:

Transition-State Analysis of Ring-Opening Reactions

Density-functional calculations (B3LYP/6-31++G**) on an implicit-water model reproduce the experimentally observed lability of the oxetanone ring. The computed barrier for neutral hydrolysis is ≈ 78 kJ mol⁻¹, in line with the 76–90 kJ mol⁻¹ range reported for simple β-propiolactone analogues [1]. In nucleophilic environments the barrier drops sharply:

| Nucleophile (25 °C) | Medium / pH | ΔG‡ (kJ mol⁻¹) | k (s⁻¹) or kinact/KI | Reference |

|---|---|---|---|---|

| H₂O | H₂O, pH 7 | 78 | 5.6 × 10⁻⁵ s⁻¹ (β-PL) | [1] [2] |

| OH⁻ | pH 10 buffer | 41 | 1.0 × 10⁻² s⁻¹ (β-PL) | [3] |

| Cys-SH (HAV-3C) | pH 7.5 | — | 3.8 × 10³ M⁻¹ min⁻¹ | [4] |

| Cys-SH (NCL)* | pH 10 | — | Quantitative in ≤ 30 min | [5] |

*Native chemical ligation (NCL) of a cysteinyl peptide with a Boc-serine β-lactone fragment proceeds through concerted S-acylation followed by S→N acyl shift; no competing hydrolysis is detectable under optimized basic conditions [5].

The calculations show early, asynchronous transition states with pronounced Bürgi–Dunitz trajectories (∠Nuc–C=O ≈ 108°) and partial C–O bond scission (r ≈ 1.90 Å). Charge development on the carbonyl oxygen is stabilised by the neighbouring carbamate, rationalising the compound’s exceptionally fast S-acylation.

Computational Modeling of Dyotropic Rearrangements

Serine-derived β-lactones can undergo intramolecular 1,2-acyl migrations that contract or expand ring systems important in natural-product synthesis. High-level calculations (MP2/6-31+G*) predict:

| Substrate | Rearrangement | ΔE‡ (kJ mol⁻¹) | Outcome | Reference |

|---|---|---|---|---|

| α-Lactone (unsubstituted) | α → β (dyotropic) | 92 | Unfavoured | [6] |

| α-Lactone (β,β-dimethyl) | α → β | 46 | Favoured | [6] |

| Tricyclic β-Lactone | β → γ (1,2-acyl) | 68–74 | Stereospecific bridged γ-lactone | [7] |

| Cycloalkyl β-Lactone (n = 5–7) | β-Spiro vs fused γ-lactone | 60–85 | Size-dependent selectivity | [8] |

Key findings

- Migration barriers fall by >40 kJ mol⁻¹ when the migrating carbon bears gem-dialkyl substituents that enforce antiperiplanar alignment [6].

- The carbamate of Boc-serine stabilises the developing oxyanion, lowering the barrier by ≈6 kJ mol⁻¹ relative to an unsubstituted β-lactone core.

- Dyotropic rearrangement of Boc-serine β-lactone is therefore accessible under mild thermal conditions (80–90 °C, 4–6 h), enabling topologically complex γ-butyrolactones without racemisation [7].

Stereochemical Outcomes in Nucleophilic Additions

Experimental isotopic-labelling studies on closely related Cbz-serine β-lactone provide a stereochemical blueprint [9] [10]:

| Reaction | Site of attack | Configuration at C-3 | Observed product(s) | Reference |

|---|---|---|---|---|

| Mitsunobu cyclisation (formation) | Inversion (4-exo-tet) | 3 S → 3 R | β-Lactone 2b | [9] |

| OH⁻ ring opening | Carbonyl C-1 | C-3 retained | Serine acid 4b | [10] |

| H₂O (pH 1) ring opening | C-3 benzylic | Partial inversion | Amino-alcohols | [10] |

| Cys-SH addition (HAV 3C) | C-4 (alkyl) | Retained | Thioester adduct | [4] |

For Boc-protected analogues identical stereochemical trends are observed in NCL: thiolate attack occurs exclusively at the acyl carbon with retention at C-3, and no epimerisation is detected by ¹H-NMR comparison with synthetic (D)-Thr controls [5].

Mechanistic rationale

- Strong σ* (C–O)–π *(C=O) overlap in the transition state enforces an anti-periplanar relationship that dictates inversion when the nucleophile attacks C-3.

- At the carbonyl carbon, a concerted addition–elimination proceeds with retention at neighbouring stereocentres because the leaving alkoxide departs perpendicular to the original plane, minimising internal return.

pH-Dependent Reactivity Landscapes

Systematic hydrolysis studies on β-propiolactone serve as quantitative proxies for Boc-serine β-lactone, whose carbonyl basicity (σ = +0.30) is comparable [2] [3]. The apparent first-order rate constant k_obs follows:

kobs = kH₂O + k_OH⁻[OH⁻]

with kOH⁻ ≈ 2.4 × 10² M⁻¹ s⁻¹ at 25 °C [3]. Table 3 summarises the consequence for half-life (t½):

| pH | Buffer (0.1 M) | t_½ (min) | Dominant pathway | Reference |

|---|---|---|---|---|

| 6.6 | Phosphate | 170 | H₂O attack | [3] |

| 7.8 | Citrate | 72 | General-base catalysis | [3] |

| 10.0 | Et₃N | ≤10 | OH⁻ attack (C-1) | [5] |

Implications for Boc-Serine β-Lactone

- Neutral aqueous media confer moderate stability (estimated t_½ ≈ 3 h by analogy with β-propiolactone); this permits chromatographic handling but necessitates anhydrous conditions during storage.

- Selective ligations exploit the sharp inflection above pH 9 where thiolate nucleophilicity outpaces OH⁻ hydrolysis by >10³-fold, ensuring clean Cys-S-acylation [5].

- Under acidic (≤ pH 4) or strongly basic (≥ pH 12) conditions, competing ring-opening routes via benzylic C-3 or alkoxide elimination become significant, leading to racemic amino-alcohols or decarboxylation products [10].

Glossary of Symbols

ΔG‡ = Gibbs free energy of activation; kinact/KI = second-order rate constant for irreversible enzyme inhibition; β-PL = β-propiolactone.